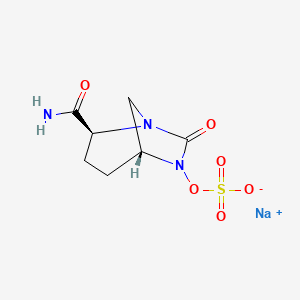

Avibactam sodium

Vue d'ensemble

Description

L'avibactam sodique est un inhibiteur de bêta-lactamase non bêta-lactamique développé pour lutter contre la résistance aux antibiotiques chez les agents pathogènes bactériens gram-négatifs. Il est souvent utilisé en association avec la céftazidime, une céphalosporine de troisième génération, pour traiter les infections intra-abdominales compliquées et les infections urinaires compliquées causées par des bactéries multirésistantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de l'avibactam sodique implique plusieurs étapes. Une méthode comprend la réaction du 2-éthylhexanoate de sodium avec un composé intermédiaire K. Le composé intermédiaire K est synthétisé par une série de réactions à partir du composé J, qui réagit avec le formiate d'ammonium, l'acide formique et la triéthylamine en présence d'un catalyseur. Cette réaction élimine les groupes benzyliques pour former le composé K1. Le composé K1 subit ensuite une sulfonation et une cristallisation pour donner le produit final .

Méthodes de production industrielle : La production industrielle de l'avibactam sodique suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Le processus implique une résolution chirale utilisant l'acide oxalique, une fermeture de cycle utilisant du phosgène solide et une hydrolyse utilisant l'hydroxyde de lithium. Ces étapes garantissent un rendement élevé et une adaptation à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'avibactam sodique subit principalement des réactions d'hydrolyse et de recyclisation. Il inhibe les bêta-lactamases de type sérine en acylant la sérine du site actif nucléophile. La recyclisation du complexe carbamoyle dérivé de l'avibactam est favorisée par rapport à l'hydrolyse, ce qui est crucial pour sa puissance .

Réactifs et conditions courants :

Hydrolyse : Eau et conditions faiblement acides ou basiques.

Recyclisation : Implique un mécanisme de navette de protons où une molécule d'eau structurelle protonne la sérine nucléophile.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent l'enzyme bêta-lactamase inactivée et l'avibactam sodique hydrolysé .

4. Applications de la recherche scientifique

L'avibactam sodique a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'inhibition des bêta-lactamases.

Biologie : Investigé pour son rôle dans la lutte contre la résistance bactérienne.

Médecine : Utilisé en association avec la céftazidime pour traiter les infections bactériennes graves, en particulier celles causées par des bactéries gram-négatives multirésistantes

Industrie : Employé dans le développement de nouveaux antibiotiques et d'inhibiteurs de bêta-lactamases.

5. Mécanisme d'action

L'avibactam sodique inhibe les enzymes bêta-lactamases en formant une liaison covalente et réversible avec la sérine du site actif. Cela empêche l'enzyme d'hydrolyser les antibiotiques bêta-lactamines, restaurant ainsi l'activité de l'antibiotique contre les bactéries résistantes. Le composé est efficace contre les bêta-lactamases de classe A, de classe C et certaines bêta-lactamases de classe D .

Composés similaires :

- Acide clavulanique

- Tazobactam

- Sulbactam

Comparaison : L'avibactam sodique est unique en sa capacité à inhiber un éventail plus large de bêta-lactamases, notamment les enzymes de classe A, de classe C et certaines enzymes de classe D. Contrairement à l'acide clavulanique, au tazobactam et au sulbactam, l'avibactam sodique est efficace contre les carbapénèmases de Klebsiella pneumoniae et d'autres bêta-lactamases résistantes .

L'échafaudage unique de diazabicyclooctane de l'avibactam sodique et son mécanisme d'inhibition réversible en font un inhibiteur de bêta-lactamase puissant et polyvalent .

Applications De Recherche Scientifique

Avibactam sodium has several scientific research applications:

Chemistry: Used as a model compound to study beta-lactamase inhibition mechanisms.

Biology: Investigated for its role in combating bacterial resistance.

Medicine: Used in combination with ceftazidime to treat severe bacterial infections, especially those caused by multi-drug resistant Gram-negative bacteria

Industry: Employed in the development of new antibiotics and beta-lactamase inhibitors.

Mécanisme D'action

Avibactam sodium inhibits beta-lactamase enzymes by forming a covalent and reversible bond with the active site serine. This prevents the enzyme from hydrolyzing beta-lactam antibiotics, thereby restoring the antibiotic’s activity against resistant bacteria. The compound is effective against class A, class C, and some class D beta-lactamases .

Comparaison Avec Des Composés Similaires

- Clavulanic Acid

- Tazobactam

- Sulbactam

Comparison: Avibactam sodium is unique in its ability to inhibit a broader range of beta-lactamases, including class A, class C, and some class D enzymes. Unlike clavulanic acid, tazobactam, and sulbactam, this compound is effective against Klebsiella pneumoniae carbapenemases and other resistant beta-lactamases .

This compound’s unique diazabicyclooctane scaffold and its reversible inhibition mechanism make it a potent and versatile beta-lactamase inhibitor .

Propriétés

Numéro CAS |

1192491-61-4 |

|---|---|

Formule moléculaire |

C7H11N3NaO6S |

Poids moléculaire |

288.24 g/mol |

Nom IUPAC |

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/t4-,5+;/m1./s1 |

Clé InChI |

AXVUNLXMABVHIF-JBUOLDKXSA-N |

SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] |

SMILES isomérique |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |

SMILES canonique |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

1192491-61-4 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NXL104; NXL-104; NXL 104; Avibactam; Avibactam sodium. |

Origine du produit |

United States |

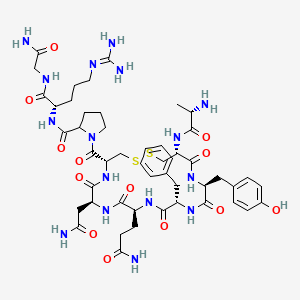

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

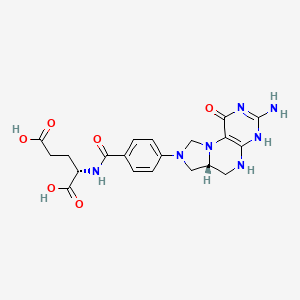

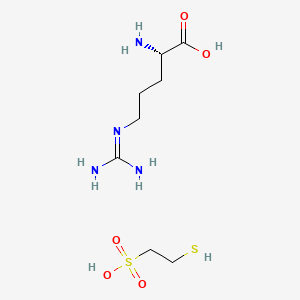

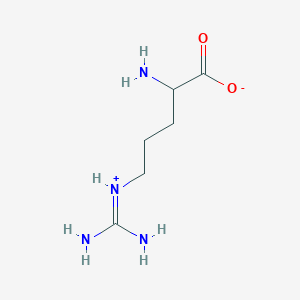

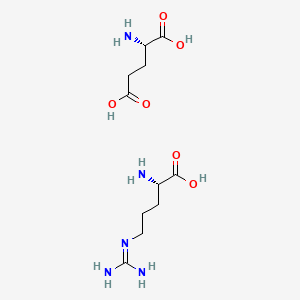

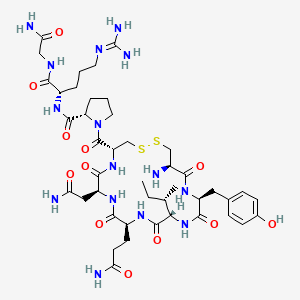

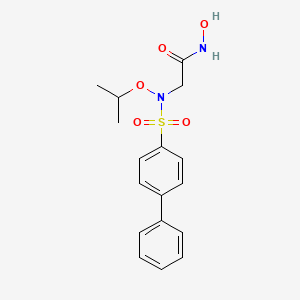

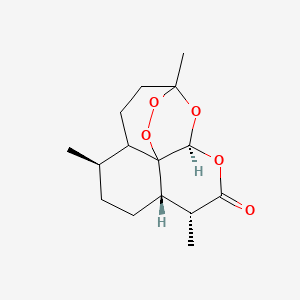

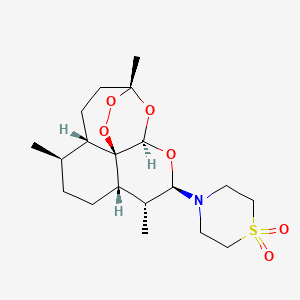

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.